3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile
Overview
Description
“3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile” is a chemical compound with the CAS Number: 1211525-27-7. It has a molecular weight of 223.03. The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H3BrN4/c8-6-3-11-12-4-5(1-9)2-10-7(6)12/h2-4H and the InChI key is DVWYWNOKILBICA-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature. It has a molecular weight of 223.03 .Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Derivatives : Pyrazolo[1,5-a]pyrimidines, including variants like 3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile, have been utilized in the synthesis of various derivatives. These derivatives are prepared through efficient and environmentally friendly reactions, offering a diverse range of potential applications in chemical research (Rostamizadeh et al., 2013).
Antibacterial Activity
- Antimicrobial Applications : Studies have demonstrated that some pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial properties. This highlights their potential use in developing new antibacterial agents (Deshmukh et al., 2016).
Antitumor Activity
- Potential in Cancer Research : Derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results in vitro for antitumor activity. This indicates their potential application in cancer research and drug development (Farag & Fahim, 2019).
Development of Imaging Agents
- Imaging Applications in Medicine : Some pyrazolo[1,5-a]pyrimidine derivatives have been explored for their use in developing imaging agents, particularly in positron emission tomography (PET) for tumor imaging. This research paves the way for novel diagnostic tools in medical imaging (Xu et al., 2012).
Catalysis and Green Chemistry
- Catalysis and Environmental Benefits : The synthesis of pyrazolo[1,5-a]pyrimidines involves catalytic processes that contribute to green chemistry initiatives, emphasizing environmentally friendly methods in chemical synthesis (Deshmukh et al., 2016).
Safety and Hazards
The compound has been classified under GHS07. The hazard statements include H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
If it acts similarly to related compounds, it may bind to its target protein and inhibit its function
Biochemical Pathways
If it inhibits CDK2 like its related compounds, it could affect cell cycle progression .
Pharmacokinetics
It is predicted to have high gi absorption and be bbb permeant .
Result of Action
If it acts like related compounds, it may inhibit cell proliferation .
Properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN4/c8-6-3-11-12-4-5(1-9)2-10-7(6)12/h2-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWYWNOKILBICA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211525-27-7 | |
Record name | 3-bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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